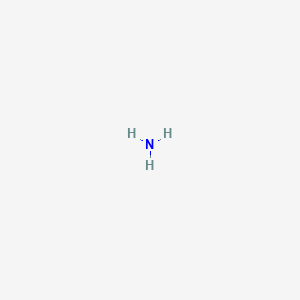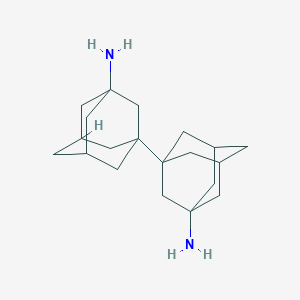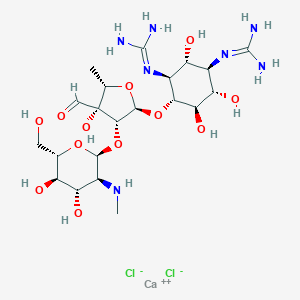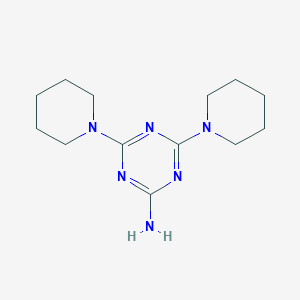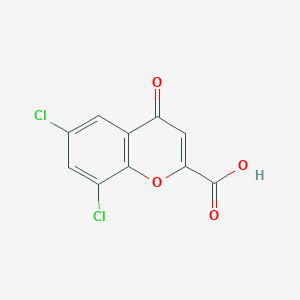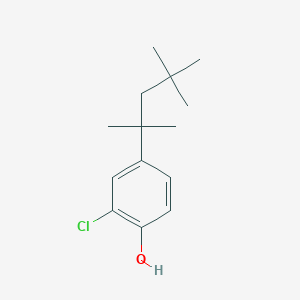
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol, also known as PCMX, is a synthetic compound that belongs to the class of chlorinated phenols. It is widely used as an antimicrobial agent in various personal care products, such as soaps, shampoos, and cosmetics. PCMX has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
作用機序
The exact mechanism of action of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death. 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has been shown to inhibit the growth of both planktonic and biofilm-forming microorganisms.
生化学的および生理学的効果
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has been shown to have low toxicity and is generally considered safe for use in personal care products. However, some studies have suggested that 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol may have endocrine-disrupting effects and may interfere with hormone signaling pathways. Further research is needed to fully understand the potential health effects of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol exposure.
実験室実験の利点と制限
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol is a widely used antimicrobial agent in laboratory experiments due to its broad-spectrum activity and low toxicity. However, it is important to note that 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol may interfere with certain assays and should be used with caution in certain experimental setups.
将来の方向性
1. Further research is needed to fully understand the potential health effects of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol exposure, particularly with regards to endocrine-disrupting effects.
2. Investigate the potential use of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol as a preservative in food and beverages.
3. Develop new formulations of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol with improved antimicrobial activity and reduced toxicity.
4. Investigate the potential use of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol in combination with other antimicrobial agents to enhance efficacy against resistant microorganisms.
5. Explore the use of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol in novel applications, such as water treatment and agricultural practices.
合成法
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol can be synthesized through the reaction of 2,4-dichlorophenol with 1,1,3,3-tetramethylbutyl alcohol in the presence of a strong base, such as sodium hydroxide. The reaction yields 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol as a white crystalline solid, which can be further purified through recrystallization.
科学的研究の応用
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. It has been used in various applications, such as wound care, oral care, and surgical hand scrubs. 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has also been investigated for its potential use as a preservative in food and beverages.
特性
CAS番号 |
17199-24-5 |
|---|---|
製品名 |
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol |
分子式 |
C14H21ClO |
分子量 |
240.77 g/mol |
IUPAC名 |
2-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H21ClO/c1-13(2,3)9-14(4,5)10-6-7-12(16)11(15)8-10/h6-8,16H,9H2,1-5H3 |
InChIキー |
CLYCAZNGUGDEBH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)Cl |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)Cl |
その他のCAS番号 |
17199-24-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)
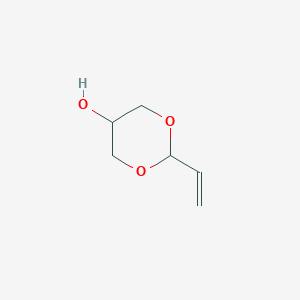

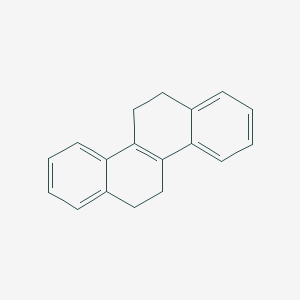
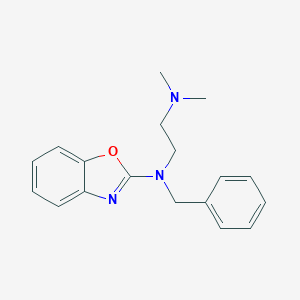
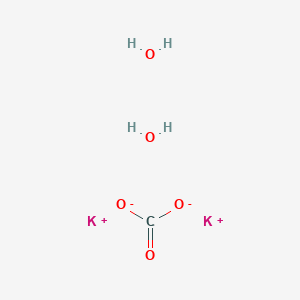
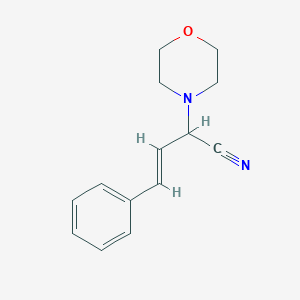
![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)
